molecular formula C20H16BrN5O2S B2553387 N-(4-bromo-2-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251676-61-5

N-(4-bromo-2-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Cat. No.: B2553387
CAS No.: 1251676-61-5
M. Wt: 470.35
InChI Key: TWRUKVPTPZAPJO-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a useful research compound. Its molecular formula is C20H16BrN5O2S and its molecular weight is 470.35. The purity is usually 95%.
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Scientific Research Applications

DNA Interaction and Cell Biology

  • The interaction of synthetic dyes like Hoechst 33258, which shares structural similarities with pyrimidine derivatives, with the minor groove of double-stranded B-DNA highlights the importance of these compounds in cell biology. Such interactions are critical for understanding DNA sequence recognition and binding, providing a basis for rational drug design (Issar & Kakkar, 2013).

Synthesis and Catalysis

  • Pyranopyrimidine cores, related to pyrimidine structures, are essential precursors in the medicinal and pharmaceutical industries. The development of hybrid catalysts for synthesizing these scaffolds underscores their broad applicability and challenges in synthesis, highlighting their significance in drug development (Parmar, Vala, & Patel, 2023).

Drug Metabolism and Pharmacokinetics

  • Studies on chemical inhibitors of cytochrome P450 isoforms, which involve piperidine derivatives, shed light on the complexity of drug metabolism and the potential for drug-drug interactions. This research is crucial for the development of safer pharmaceuticals with predictable metabolic profiles (Khojasteh et al., 2011).

Central Nervous System (CNS) Acting Drugs

  • The exploration of heterocycles, including pyrimidine and piperidine, for CNS activity underlines their potential as lead molecules in synthesizing new therapeutic agents. Such compounds could range in effects from depression to euphoria and convulsion, highlighting the diversity of possible pharmacological activities (Saganuwan, 2017).

Antitubercular Activity

  • The modification of structures related to pyrimidine has been evaluated for antitubercular activity, showcasing the potential of these derivatives in addressing infectious diseases like tuberculosis. This emphasizes the role of structural innovation in developing new treatments for global health challenges (Asif, 2014).

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN5O2S/c1-13-11-14(21)7-8-16(13)23-17(27)12-26-20(28)25-10-9-22-19(18(25)24-26)29-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRUKVPTPZAPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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